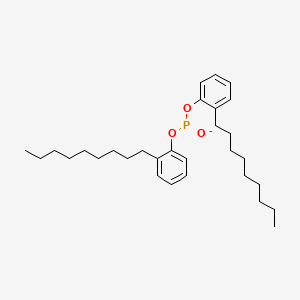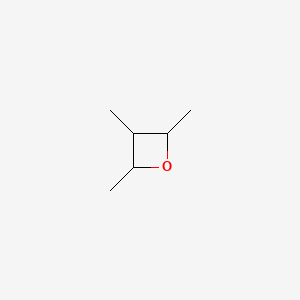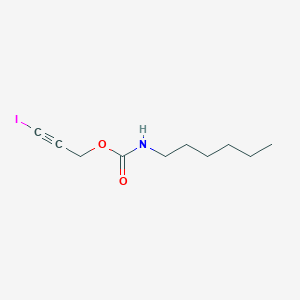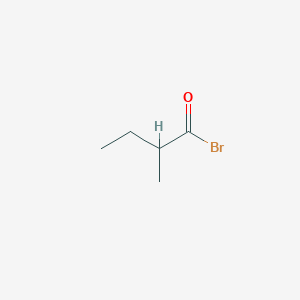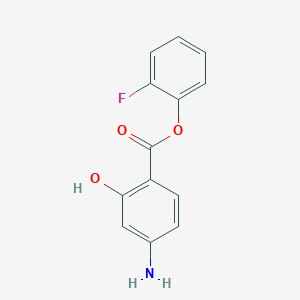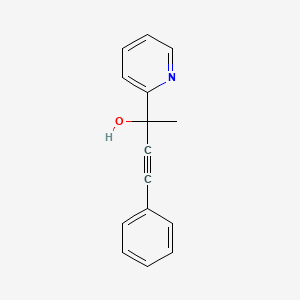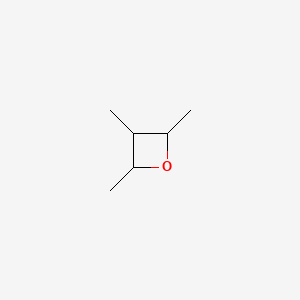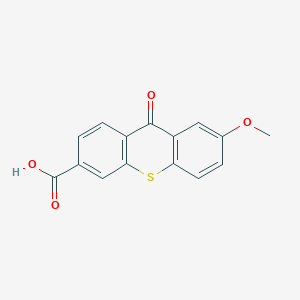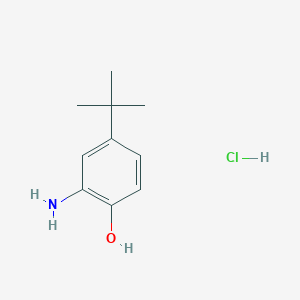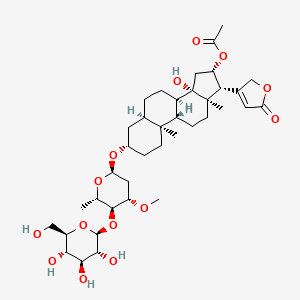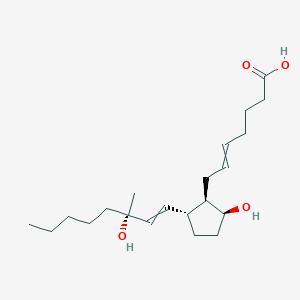
(9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid is a complex organic compound with significant biological and chemical properties. It is a derivative of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound is known for its role in various physiological processes and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as prostaglandin precursors. These intermediates undergo various chemical transformations, including hydroxylation, methylation, and cyclization, to form the final compound. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for high yield and purity, often using advanced technologies like continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of prostaglandins and related compounds.
Biology: It plays a role in understanding the physiological effects of prostaglandins, including inflammation, pain, and fever.
Medicine: It has potential therapeutic applications in treating conditions like inflammation, cardiovascular diseases, and certain types of cancer.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid involves its interaction with specific molecular targets, such as prostaglandin receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in mediating the compound’s effects. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to various physiological responses, including modulation of inflammation, pain, and vascular tone.
Vergleich Mit ähnlichen Verbindungen
Prostaglandin E2 (PGE2): Similar in structure but differs in the position and number of hydroxyl groups.
Prostaglandin F2alpha (PGF2alpha): Similar in structure but has different functional groups and stereochemistry.
Prostaglandin D2 (PGD2): Similar in structure but has different functional groups and biological effects.
Uniqueness: (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential. Its ability to selectively interact with certain prostaglandin receptors makes it a valuable compound in both research and clinical settings.
Eigenschaften
CAS-Nummer |
54382-24-0 |
|---|---|
Molekularformel |
C21H36O4 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h5,7,14,16-19,22,25H,3-4,6,8-13,15H2,1-2H3,(H,23,24)/t17-,18-,19+,21+/m1/s1 |
InChI-Schlüssel |
HWXWMLBAFHROFB-BNDYYXHWSA-N |
Isomerische SMILES |
CCCCC[C@@](C)(C=C[C@H]1CC[C@@H]([C@@H]1CC=CCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(C)(C=CC1CCC(C1CC=CCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
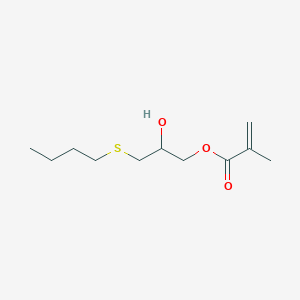
![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
